molecular formula C23H21FN4O2 B10935625 1-(4-fluorophenyl)-N-(4-methoxy-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-(4-fluorophenyl)-N-(4-methoxy-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10935625
M. Wt: 404.4 g/mol
InChI Key: VAGBDPSIXYNDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-N-(4-methoxy-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with fluorophenyl, methoxyphenyl, and dimethyl groups

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(4-methoxy-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the fluorophenyl, methoxyphenyl, and dimethyl substituents. Common reagents and conditions used in these reactions include:

    Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups via nucleophilic aromatic substitution.

    Amidation Reactions: Formation of the carboxamide group through amidation of the carboxylic acid derivative.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-N-(4-methoxy-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-(4-Fluorophenyl)-N-(4-methoxy-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs targeting specific biological pathways. Its unique structure allows for interactions with various molecular targets, making it a candidate for anti-inflammatory, anticancer, and antimicrobial agents.

    Material Science: The compound’s structural properties make it suitable for use in the development of novel materials, including organic semiconductors and light-emitting diodes.

    Biological Studies: Researchers have investigated the compound’s effects on cellular processes, including its ability to modulate enzyme activity and signal transduction pathways.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(4-methoxy-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-N-(4-methoxy-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazolopyridine derivatives, such as:

    1-(4-Chlorophenyl)-N-(4-methoxy-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure but with a chlorine substituent instead of fluorine.

    1-(4-Fluorophenyl)-N-(4-methoxy-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21FN4O2

Molecular Weight

404.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(4-methoxy-2-methylphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H21FN4O2/c1-13-11-18(30-4)9-10-20(13)26-23(29)19-12-14(2)25-22-21(19)15(3)27-28(22)17-7-5-16(24)6-8-17/h5-12H,1-4H3,(H,26,29)

InChI Key

VAGBDPSIXYNDHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NC4=C(C=C(C=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.